4-Chloro-N-(phenyl-P-tolylamino-methylene)-benzenesulfonamide
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Overview
Description
4-Chloro-N-(phenyl-P-tolylamino-methylene)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(phenyl-P-tolylamino-methylene)-benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(phenyl-P-tolylamino-methylene)-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions would modify the functional groups accordingly.
Scientific Research Applications
4-Chloro-N-(phenyl-P-tolylamino-methylene)-benzenesulfonamide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible antimicrobial or anticancer properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(phenyl-P-tolylamino-methylene)-benzenesulfonamide would depend on its specific biological or chemical activity. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonamide: A simpler sulfonamide with similar functional groups.
N-Phenylbenzenesulfonamide: Lacks the chloro substituent but has a similar core structure.
Tolylbenzenesulfonamide: Contains a tolyl group similar to the target compound.
Uniqueness
4-Chloro-N-(phenyl-P-tolylamino-methylene)-benzenesulfonamide is unique due to the presence of both chloro and tolyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
31789-55-6 |
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Molecular Formula |
C20H17ClN2O2S |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C20H17ClN2O2S/c1-15-7-11-18(12-8-15)22-20(16-5-3-2-4-6-16)23-26(24,25)19-13-9-17(21)10-14-19/h2-14H,1H3,(H,22,23) |
InChI Key |
GGLFVQPPGWBQJU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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